molecular formula C10H10BrN3O B7845337 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine

5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine

Cat. No.: B7845337
M. Wt: 268.11 g/mol
InChI Key: WJHYENZMGYTOLH-UHFFFAOYSA-N
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Description

5-Bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine is a chemical compound characterized by its bromine and furan groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including nucleophilic substitution reactions. One common approach involves the reaction of 2,3-diaminopyridine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and reactors can help optimize reaction conditions and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its antibacterial and antifungal activities, which could lead to the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.

Comparison with Similar Compounds

  • 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide

  • 5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine

Uniqueness: Compared to similar compounds, 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine stands out due to its specific arrangement of functional groups, which can lead to different reactivity and biological activity. Its unique structure allows for diverse applications in various fields.

Properties

IUPAC Name

5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-4-9(12)10(13-5-7)14-6-8-2-1-3-15-8/h1-5H,6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHYENZMGYTOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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